molecular formula C18H34O2S3 B6336371 Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate CAS No. 1088555-95-6

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate

Cat. No.: B6336371
CAS No.: 1088555-95-6
M. Wt: 378.7 g/mol
InChI Key: NHWLEOYMZVCNBC-UHFFFAOYSA-N
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Description

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate is a chemical compound known for its role in reversible addition-fragmentation chain transfer (RAFT) polymerization. This compound is particularly useful as a RAFT agent, which helps in controlling the molecular weight and distribution of polymers during polymerization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate typically involves the reaction of dodecyl mercaptan with carbon disulfide and methyl 2-bromo-2-methylpropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate in RAFT polymerization involves the reversible addition and fragmentation of the thiocarbonothioylthio group. This process allows for precise control over the molecular weight and distribution of the resulting polymers. The compound acts as a chain transfer agent, facilitating the transfer of growing polymer chains between different polymer molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
  • 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid
  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid

Uniqueness

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate is unique due to its specific structure, which provides excellent control over polymerization processes. Its ability to form stable intermediates during RAFT polymerization makes it highly effective compared to other similar compounds .

Biological Activity

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate (MDT) is a compound that has garnered attention in the field of polymer chemistry and biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential applications in various fields.

MDT has the following chemical structure:

  • Molecular Formula : C₁₉H₃₅NO₄S₃
  • Molecular Weight : 392.52 g/mol
  • Melting Point : 96-102 °C
  • Solubility : Soluble in organic solvents; limited solubility in water.

The compound features a dodecyl group, which contributes to its lipophilicity, and a thioester linkage that can participate in various chemical reactions.

Synthesis

MDT is synthesized using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization techniques. This method allows for the controlled polymerization of monomers to create well-defined macromolecular architectures. The synthesis typically involves:

  • Preparation of RAFT agents : Such as 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid.
  • Polymerization process : Conducted under specific conditions to ensure high conversion rates and desired molecular weights.

Anticancer Properties

Recent studies have highlighted the potential of MDT in anticancer applications. For instance, MDT-based polymers have been shown to effectively deliver small interfering RNA (siRNA) to cancer cells, resulting in significant gene silencing. In vitro assays demonstrated that these polymer-siRNA complexes did not exhibit cytotoxicity towards pancreatic or lung cancer cell lines, indicating their biocompatibility while effectively reducing target gene expression by approximately 50% in vivo models .

The biological activity of MDT is primarily attributed to its ability to form micelles and encapsulate therapeutic agents. The amphiphilic nature of MDT allows it to interact with cellular membranes, facilitating the uptake of drugs and genetic material into cells. The following mechanisms have been proposed:

  • Endocytosis : MDT facilitates the internalization of drug-loaded micelles through endocytosis.
  • Gene Delivery : The positive charge on certain derivatives enhances electrostatic interactions with negatively charged nucleic acids, promoting complexation and cellular uptake.

Case Studies

  • Study on Polymer-siRNA Complexes :
    • Objective : To evaluate the efficacy of MDT-based polymers for siRNA delivery.
    • Findings : The study found that increasing the star polymer ratio improved complexation efficiency, leading to effective gene silencing without toxicity .
  • Antitumor Activity Assessment :
    • Objective : To assess the antitumor properties of MDT-loaded micelles.
    • Results : In vivo experiments indicated that mice treated with MDT formulations showed reduced tumor growth compared to controls, suggesting potential as a therapeutic agent .

Data Tables

PropertyValue
Molecular FormulaC₁₉H₃₅NO₄S₃
Molecular Weight392.52 g/mol
Melting Point96-102 °C
SolubilityOrganic solvents
StudyFindings
Polymer-siRNA ComplexesEffective gene silencing
Antitumor ActivityReduced tumor growth

Properties

IUPAC Name

methyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2S3/c1-5-6-7-8-9-10-11-12-13-14-15-22-17(21)23-18(2,3)16(19)20-4/h5-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWLEOYMZVCNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746464
Record name Methyl 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088555-95-6
Record name Methyl 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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